molecular formula C8H16N2O2 B572786 (3-Amino-piperidin-1-yl)-acetic acid methyl ester CAS No. 1248111-37-6

(3-Amino-piperidin-1-yl)-acetic acid methyl ester

Cat. No.: B572786
CAS No.: 1248111-37-6
M. Wt: 172.228
InChI Key: IJVQPFMVKPOOGL-UHFFFAOYSA-N
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Description

(3-Amino-piperidin-1-yl)-acetic acid methyl ester is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperidine derivatives . The reaction conditions often require the use of catalysts such as iron complexes and reagents like phenylsilane to promote the formation and reduction of intermediates .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve scalable and cost-effective processes. These methods may include hydrogenation, cyclization, and amination reactions . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-piperidin-1-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce amine-functionalized piperidines .

Mechanism of Action

The mechanism of action of (3-Amino-piperidin-1-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Amino-piperidin-1-yl)-acetic acid methyl ester include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structural features and the unique biological activities it may exhibit.

Properties

IUPAC Name

methyl 2-(3-aminopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQPFMVKPOOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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